3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(12-4-7-17-8-5-12)20-13-2-3-14(20)11-15(10-13)19-9-1-6-18-19/h1,4-9,13-15H,2-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICWXMGDQMDRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=NC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the azabicyclo octane core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Acylation and Deacylation at the Bicyclic Core
The pyridine-4-carbonyl group at position 8 is introduced via acylation reactions. This typically involves reacting the free amine of 8-azabicyclo[3.2.1]octane derivatives with activated carbonyl reagents like pyridine-4-carbonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 80–120°C). Deacylation can occur under acidic hydrolysis (e.g., HCl in THF) to regenerate the free amine .
| Reaction Type | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Acylation | Pyridine-4-carbonyl chloride, K₂CO₃, 80–120°C | 57–90% | |
| Deacylation | 6M HCl, THF, reflux | 75% |
Functionalization of the Pyrazole Ring
The pyrazole moiety undergoes electrophilic substitution and cross-coupling reactions. Alkylation at the pyrazole nitrogen is achieved using alkyl halides (e.g., ethyl iodide) in DMF with NaH as a base . Sonogashira coupling enables the introduction of alkynes to the pyrazole ring .
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| N-Alkylation | Ethyl iodide, NaH, DMF, 0°C to rt | Introduces ethyl groups at N1 |
| Sonogashira Coupling | TMS-acetylene, Pd(PPh₃)₄, CuI, DMF | Adds terminal alkynes |
Modifications to the Azabicyclo[3.2.1]octane Framework
The bicyclic core participates in reductive amination and sulfonamide formation. Reductive amination with aldehydes (e.g., pyrazine-2-carbaldehyde) using NaBH₃CN in MeOH yields substituted derivatives . Sulfonamide formation involves reacting the amine with sulfonyl chlorides (e.g., methanesulfonyl chloride) .
Stability Under Hydrolytic Conditions
The compound demonstrates stability in neutral aqueous solutions but undergoes hydrolysis in strongly acidic or basic conditions. The pyridine-4-carbonyl group is cleaved in 6M HCl, while the pyrazole ring remains intact .
| Condition | Effect | Outcome |
|---|---|---|
| pH 7.0, 25°C | No degradation after 24 hours | Stable for storage |
| 6M HCl, reflux | Cleavage of pyridine-4-carbonyl group | Yields free amine |
Cross-Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of aryl/heteroaryl groups to the pyridine or pyrazole rings. For example, coupling with 4-fluorophenylboronic acid enhances lipophilicity and target affinity .
| Reaction Type | Catalyst System | Substituent Introduced |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Fluorophenyl |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino groups |
Pharmacological Activity and SAR Insights
The compound’s bioactivity correlates with substitutions on the pyrazole and bicyclic core. For example:
-
Pyrazole N-alkylation (e.g., ethyl groups) improves blood-brain barrier penetration .
-
Pyridine-4-carbonyl substitution enhances binding to dopamine receptors (IC₅₀ = 42 nM for h-NAAA inhibition) .
| Modification | Biological Effect | Reference |
|---|---|---|
| Ethyl group at pyrazole N1 | Increased CNS bioavailability | |
| Methanesulfonamide at C3 | Improved enzyme inhibition (IC₅₀ = 17 nM) |
Comparative Reactivity with Analogues
Compared to structurally similar compounds (e.g., 3-methoxy-8-azabicyclo derivatives), the pyrazole-substituted variant shows:
-
Higher electrophilic reactivity at the pyrazole ring.
-
Reduced susceptibility to oxidative degradation due to the absence of methoxy groups.
Scientific Research Applications
Medicinal Chemistry Applications
a. Arginase Inhibition
One of the prominent applications of this compound is its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle, and its inhibition has been linked to various therapeutic benefits, particularly in cancer and cardiovascular diseases. Studies have shown that derivatives of azabicyclo compounds exhibit potent inhibitory activity against human arginase isoforms (hARG-1 and hARG-2). For instance, specific analogues demonstrated IC50 values of 223 nM and 509 nM, confirming their potential as therapeutic agents targeting arginase pathways .
b. Anticancer Properties
The compound's structure allows it to interfere with protein-protein interactions crucial for cancer cell proliferation. Research indicates that certain derivatives can disrupt interactions between BCL6 and its co-repressors, leading to apoptosis in cancer cells. This mechanism was highlighted in studies where modifications to the compound enhanced its binding affinity, resulting in improved anticancer efficacy .
a. Inhibition of Enzymatic Activity
The compound has been explored for its ability to inhibit various enzymes beyond arginase, including those involved in metabolic pathways that are dysregulated in cancerous tissues. The unique bicyclic structure contributes to its binding affinity and selectivity for these targets.
b. Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the biological activity of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane.
| Synthetic Route | Yield (%) | Notable Modifications |
|---|---|---|
| Route A | 67 | Utilized N-tosylhydrazones as starting materials |
| Route B | 82 | Employed multi-component reactions for higher efficiency |
The synthesis typically involves multi-step reactions starting from readily available precursors, allowing for modifications that enhance pharmacological properties.
Case Studies
a. Case Study on Arginase Inhibition
In a study published by MDPI, a series of azabicyclo compounds were tested for their inhibitory effects on hARG-1 and hARG-2. The lead compound exhibited a significant reduction in arginase activity in vitro, correlating with enhanced anti-tumor activity in xenograft models .
b. Neuroprotective Study
Another investigation focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, demonstrating reduced amyloid plaque formation and improved cognitive function compared to control groups .
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Sulfonamide Derivatives
Several analogs feature sulfonamide groups at the 8-position. For example:
- (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane (Compound 38) : Structural Differences: Replaces the pyridine-4-carbonyl group with a sulfonamide-linked 3,5-dimethylpyrazole. Functional Impact: Sulfonamides enhance metabolic stability and bioavailability due to their electron-withdrawing nature. Activity: Sulfonamide derivatives in this class are reported as non-opioid receptor modulators, with improved selectivity over opioid receptors compared to earlier analogs .
Natural Alkaloids
Natural 8-azabicyclo[3.2.1]octane derivatives include scopolamine and atropine :
- Structural Differences : Scopolamine contains a tropic acid ester, while the target compound lacks ester linkages.
- Functional Impact: Natural alkaloids exhibit anticholinergic activity, whereas the synthetic target’s pyridine-4-carbonyl group may redirect activity toward non-cholinergic targets.
- Activity : Scopolamine acts as a muscarinic antagonist, while the synthetic compound’s activity remains unconfirmed but is hypothesized to involve kinase or GPCR modulation .
Opioid Receptor Antagonists
Patent WO2007/103187 describes 8-azabicyclo[3.2.1]octane compounds as μ-opioid receptor antagonists :
- Example : Derivatives with aryl ether or sulfonyl groups at the 3-position.
- Structural Differences: The target compound’s pyridine-4-carbonyl group contrasts with the patent compounds’ simpler substituents (e.g., phenoxy groups).
- Activity: Patent compounds show nanomolar affinity for μ-opioid receptors, suggesting the scaffold’s versatility. The target compound’s pyridine moiety may reduce opioid affinity but enhance interaction with other targets .
Pyrazole and Triazole Derivatives
- 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane :
- Molecular Weight : 397.29 vs. ~350–400 for the target compound.
- Substituent Impact : The bromophenylsulfonyl group increases molecular weight and halogen-mediated hydrophobic interactions, while the triazole may enhance metabolic resistance compared to pyrazole.
Maraviroc Analogs
The HIV drug Maraviroc includes an 8-azabicyclo[3.2.1]octane core with a triazole substituent :
- Structural Differences : Maraviroc’s 4,4-difluorocyclohexanecarboxamide side chain contrasts with the target’s pyridine-4-carbonyl group.
- Activity: Maraviroc is a CCR5 antagonist, illustrating the scaffold’s applicability in viral entry inhibition. The target compound’s substituents may redirect activity toward non-viral targets.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted values based on substituent contributions.
Research Findings and Implications
- Structural Flexibility : The azabicyclo[3.2.1]octane scaffold tolerates diverse substituents, enabling tailored interactions with biological targets. Sulfonamides and carbonyl groups optimize stability and polarity .
- Activity Trends : Sulfonamide derivatives (e.g., Compound 38) show enhanced receptor selectivity, while natural alkaloids prioritize cholinergic pathways. The target compound’s pyridine-4-carbonyl group may offer a balance between solubility and target engagement .
- Therapeutic Potential: Similar compounds have demonstrated applications in CNS disorders, antiviral therapy, and pain management, suggesting broad utility for the target compound pending further validation .
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is part of a class of azabicyclic compounds that have garnered attention for their biological activities, particularly in the context of inflammatory and pain management pathways. This article provides a comprehensive review of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
This compound features a unique bicyclic structure that combines a pyrazole moiety with an azabicyclo framework. The presence of the pyridine carbonyl group enhances its potential interactions with biological targets.
The primary mechanism through which this compound exhibits biological activity is through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule involved in anti-inflammatory responses. By inhibiting NAAA, this compound helps to preserve PEA levels, thereby enhancing its anti-inflammatory effects at sites of inflammation .
Pharmacological Profile
Research indicates that This compound exhibits potent inhibitory activity against NAAA, with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) for related compounds . This suggests a strong potential for therapeutic applications in managing inflammatory conditions.
Structure-Activity Relationship (SAR)
The SAR studies have been pivotal in understanding how modifications to the pyrazole and azabicyclo structures influence biological activity:
| Compound | Structure | IC50 (μM) | Comments |
|---|---|---|---|
| ARN19689 | Structure | 0.042 | High selectivity for NAAA |
| ARN16186 | - | 0.078 | Initial lead compound with good pharmacokinetics |
| Compound 9 | - | 0.33 | Increased potency with aliphatic side chain |
The data indicates that specific substitutions at the pyrazole ring can significantly enhance the inhibitory potency against NAAA, highlighting the importance of structural optimization in drug design.
Case Studies
Several studies have explored the efficacy of this compound and its analogs:
- In Vivo Efficacy : A study demonstrated that administration of ARN19689 in animal models resulted in significant reduction in inflammatory markers and pain behavior, supporting its potential as an analgesic agent .
- Pharmacokinetics : Another investigation into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, making it suitable for systemic administration .
- Comparative Studies : Comparative analysis with other known NAAA inhibitors showed that this compound has superior potency and selectivity, making it a promising candidate for further development .
Q & A
Basic Research Questions
How can the synthesis of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane be optimized for reproducibility?
Methodological Answer:
Synthetic optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, highlights the use of azido(trimethyl)silane and trifluoroacetic acid in methylene chloride to achieve high yields (88%) in pyrazole derivatives via controlled warming (0–50°C) and TLC monitoring. Column chromatography with cyclohexane/ethyl acetate gradients (0–25% over 20 CVs) ensures purity. Key parameters to standardize include stoichiometry (e.g., 7.5 equiv of silane), reaction time (16 hours), and purification protocols to mitigate batch variability .
What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
Multi-modal characterization is essential:
- NMR Spectroscopy : demonstrates the use of - and -NMR in chloroform-d to confirm regioselectivity and substituent positions (e.g., pyrazole ring protons at δ = 7.54 ppm and pyridine carbonyl integration).
- HRMS : High-resolution mass spectrometry (EI, 70 eV) validates molecular weight (e.g., observed m/z 238.0962 vs. calculated 238.0961 for pyrazole intermediates).
- IR Spectroscopy : Peaks at 2139 cm (azide stretch) and 2231 cm (nitrile) confirm functional groups .
- X-ray crystallography (not directly cited but inferred from similar bicyclic systems in ) resolves stereochemistry in the azabicyclo[3.2.1]octane core.
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
